3-(3,4-Difluorophenyl)benzoic acid
Overview
Description
“3-(3,4-Difluorophenyl)benzoic acid” is a synthetic intermediate . It is used to synthesize 2-arylbenzimidazole derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists .
Synthesis Analysis
The synthesis of “3-(3,4-Difluorophenyl)benzoic acid” involves several steps. One method involves the use of catalytic protodeboronation of pinacol boronic esters . Another method involves the synthesis of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Difluorophenyl)benzoic acid” can be represented by the linear formula: F2C6H3CH2CO2H . The molecular weight is 172.13 .
Chemical Reactions Analysis
“3-(3,4-Difluorophenyl)benzoic acid” can undergo several chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also react with aryl aldehydes using a Ni catalyst to produce flurodiarylmethanols .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,4-Difluorophenyl)benzoic acid” include its white to light yellow crystal powder form . More specific properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
Compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2- [6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been developed as novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes offer tools for studying the roles of hROS in various biological and chemical applications, suggesting that derivatives of benzoic acid, like 3-(3,4-Difluorophenyl)benzoic acid, could be similarly applied in fluorescence-based detection and imaging in biochemical research (Setsukinai et al., 2003).
Organic Dye-Sensitized Solar Cells
Organic dyes incorporating benzoic acid derivatives have been utilized in dye-sensitized solar cells (DSSCs), highlighting the potential of such compounds in renewable energy technologies. The design of metal-free organic sensitizers featuring benzoic acid structures has led to efficient DSSCs with notable incident photon-to-current conversion efficiencies, hinting at the role compounds like 3-(3,4-Difluorophenyl)benzoic acid might play in the development of new materials for solar energy conversion (Ferdowsi et al., 2018).
Luminescent Properties and Coordination Compounds
Benzoic acid derivatives have been used in the synthesis of lanthanide coordination compounds, affecting their luminescent properties. This suggests potential applications in materials science, particularly in the development of new luminescent materials for displays, sensors, and other photonic devices. The synthesis of such compounds can provide insights into the electronic and structural factors influencing luminescence, which could be applicable to 3-(3,4-Difluorophenyl)benzoic acid derivatives (Sivakumar et al., 2010).
Thermodynamic Studies and Phase Behavior
Research on benzoic acid and its derivatives, including their thermodynamic properties and phase behavior in various solvents, is crucial for process design in pharmaceuticals and other industries. Understanding the solubility, stability, and phase equilibria of such compounds can inform the design and optimization of industrial processes, potentially including those involving 3-(3,4-Difluorophenyl)benzoic acid (Reschke et al., 2016).
Environmental Applications
Benzoic acid derivatives have been studied for their role in environmental applications, such as water purification. The photocatalytic degradation of pollutants using titanium dioxide suspensions and benzoic acid derivatives demonstrates the potential for such compounds in environmental remediation and the development of cleaner technologies (Matthews, 1990).
properties
IUPAC Name |
3-(3,4-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNVOFVBUORNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654127 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)benzoic acid | |
CAS RN |
885963-39-3 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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